

Application Notes and Protocols for MAX-40279 in Murine AML Models

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Compound of Interest		
Compound Name:	MAX-40279 hemiadipate	
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These application notes provide a comprehensive overview of the preclinical application of MAX-40279, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), in murine models of acute myeloid leukemia (AML). The provided protocols are based on established methodologies for AML xenograft studies, as specific dosing schedules for MAX-40279 from definitive preclinical publications are not publicly available at this time.

Introduction

MAX-40279 is an orally bioavailable small molecule inhibitor targeting both FLT3 and FGFR kinases.[1] Mutations in the FLT3 gene are prevalent in AML, and aberrant FGFR signaling has been identified as a potential resistance mechanism to FLT3 inhibitors. By simultaneously targeting both pathways, MAX-40279 aims to overcome this resistance and provide a more durable therapeutic response. Preclinical studies have demonstrated that MAX-40279 inhibits the growth of AML xenografts and achieves higher concentrations in the bone marrow compared to plasma.[1]

Mechanism of Action

MAX-40279 exerts its anti-leukemic effects by inhibiting the kinase activity of both FLT3 and FGFR.[1] FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication or ITD), becomes constitutively active, driving uncontrolled proliferation of leukemic



cells. FGFRs are a family of receptor tyrosine kinases that can also promote cell survival and proliferation. The dual inhibition of these pathways is intended to block redundant signaling and mitigate resistance.

Quantitative Data Summary

While specific preclinical data with detailed dosing schedules for MAX-40279 in murine AML models is not publicly available, a key study reported significant tumor growth inhibition in xenograft models. The table below summarizes the reported efficacy.

Cell Line	Murine Model	Efficacy (Tumor Growth Inhibition)	Noted Observations
KG-1	Xenograft	58% - 106%	No significant body weight loss observed. [1]
MV4-11	Xenograft	58% - 106%	No significant body weight loss observed. [1]

Experimental Protocols

The following are detailed, generalized protocols for establishing and utilizing murine AML xenograft models for the evaluation of therapeutic agents like MAX-40279.

Protocol 1: Subcutaneous AML Xenograft Model

Objective: To establish a subcutaneous tumor model using human AML cell lines to evaluate the efficacy of MAX-40279.

Materials:

- Human AML cell lines (e.g., MV4-11 with FLT3-ITD, KG-1 with FGFR1 fusion)
- Immunocompromised mice (e.g., NOD/SCID, NSG), 6-8 weeks old
- Sterile Phosphate Buffered Saline (PBS)



- Matrigel (optional)
- MAX-40279 formulated for oral administration
- Vehicle control
- Calipers for tumor measurement
- Animal housing and monitoring equipment

Procedure:

- Cell Culture: Culture MV4-11 or KG-1 cells in appropriate media and conditions to achieve exponential growth.
- Cell Preparation: Harvest and wash cells with sterile PBS. Resuspend cells in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 μL.
- Implantation: Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Drug Administration: Administer MAX-40279 orally at the desired dose and schedule. The control group should receive the vehicle.
- Monitoring: Monitor animal health and body weight regularly.
- Endpoint: Continue treatment for the specified duration or until tumors in the control group reach the endpoint size. Euthanize mice and excise tumors for further analysis (e.g., weight, pharmacodynamics).

Protocol 2: Disseminated AML Xenograft Model

Methodological & Application





Objective: To establish a disseminated leukemia model that more closely mimics human AML to evaluate the effect of MAX-40279 on survival.

Materials:

- Human AML cell lines (e.g., MV4-11)
- Immunocompromised mice (e.g., NSG), 6-8 weeks old
- Sterile Phosphate Buffered Saline (PBS)
- MAX-40279 formulated for oral administration
- Vehicle control
- Flow cytometry reagents for human CD45 staining
- · Animal housing and monitoring equipment

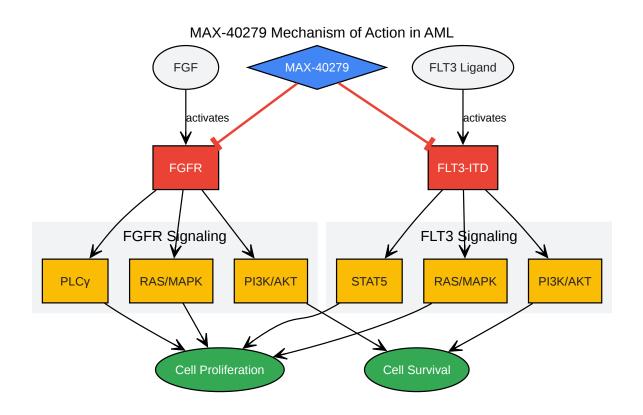
Procedure:

- Cell Culture and Preparation: As described in Protocol 1. Resuspend cells in sterile PBS at a concentration of 1-5 \times 10⁶ cells per 200 μ L.
- Implantation: Inject 200 μL of the cell suspension into the tail vein of each mouse.
- Engraftment Confirmation: At a predetermined time point post-injection, confirm leukemic engraftment by analyzing peripheral blood, bone marrow, or spleen for the presence of human CD45+ cells by flow cytometry.
- Treatment Initiation: Once engraftment is confirmed, randomize mice into treatment and control groups.
- Drug Administration: Administer MAX-40279 orally at the desired dose and schedule.
- Monitoring: Monitor mice for signs of disease progression (e.g., weight loss, hind limb paralysis) and survival.



• Endpoint: The primary endpoint is typically overall survival.

Visualizations

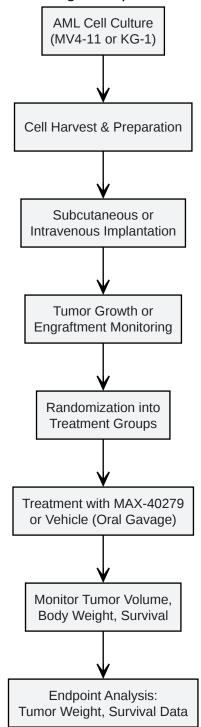


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Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways in AML.



Murine AML Xenograft Experimental Workflow



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References

- 1. ashpublications.org [ashpublications.org]
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